molecular formula C16H24N2O B4793877 2-methyl-N-(1-propyl-4-piperidinyl)benzamide

2-methyl-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4793877
M. Wt: 260.37 g/mol
InChI Key: KCWNEGSTHWIPIQ-UHFFFAOYSA-N
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Description

2-methyl-N-(1-propyl-4-piperidinyl)benzamide, also known as MPBP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the study of neurological disorders.

Mechanism of Action

2-methyl-N-(1-propyl-4-piperidinyl)benzamide acts as a selective ligand for the dopamine transporter, binding to it and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have beneficial effects on neurological function.
Biochemical and Physiological Effects:
2-methyl-N-(1-propyl-4-piperidinyl)benzamide has been shown to increase dopamine levels in the brain, which can have a variety of effects on neurological function. It has been studied for its potential to improve motor function in Parkinson's disease patients, as well as for its potential as a treatment for other neurological disorders such as attention deficit hyperactivity disorder (ADHD).

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its selectivity for the dopamine transporter, which allows for more precise targeting of neurological function. However, limitations include the potential for side effects and the need for further research to fully understand the compound's effects on the brain.

Future Directions

Future research on 2-methyl-N-(1-propyl-4-piperidinyl)benzamide could focus on its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies could investigate the potential for 2-methyl-N-(1-propyl-4-piperidinyl)benzamide to be used in imaging studies of the dopamine transporter in the brain, as well as its effects on other neurotransmitter systems.

Scientific Research Applications

2-methyl-N-(1-propyl-4-piperidinyl)benzamide has been studied for its potential use as a ligand for imaging studies of the dopamine transporter in the brain. It has also been investigated for its potential as a treatment for Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2-methyl-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-10-18-11-8-14(9-12-18)17-16(19)15-7-5-4-6-13(15)2/h4-7,14H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWNEGSTHWIPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-propylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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